2,2-Bis(2-chlorophenyl)ethan-1-ol
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Overview
Description
2,2-Bis(2-chlorophenyl)ethan-1-ol is an organic compound with the molecular formula C14H12Cl2O It is characterized by the presence of two chlorophenyl groups attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-chlorophenyl)ethan-1-ol typically involves the reaction of 2-chlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,2-Bis(2-chlorophenyl)ethan-1-one using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2-Bis(2-chlorophenyl)ethan-1-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield different alcohol derivatives depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: 2,2-Bis(2-chlorophenyl)ethan-1-one.
Reduction: Various alcohol derivatives.
Substitution: Compounds with substituted chlorophenyl groups.
Scientific Research Applications
2,2-Bis(2-chlorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(2-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,2-Bis(p-chlorophenyl)ethane: Similar structure but with a different substitution pattern.
2,2-Bis(4-chlorophenyl)ethan-1-ol: Similar structure but with chlorine atoms in different positions.
Uniqueness
Its distinct properties make it valuable for specific research and industrial purposes .
Properties
Molecular Formula |
C14H12Cl2O |
---|---|
Molecular Weight |
267.1 g/mol |
IUPAC Name |
2,2-bis(2-chlorophenyl)ethanol |
InChI |
InChI=1S/C14H12Cl2O/c15-13-7-3-1-5-10(13)12(9-17)11-6-2-4-8-14(11)16/h1-8,12,17H,9H2 |
InChI Key |
UZCWUAODZOJPLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)C2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
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